molecular formula C19H15ClN4O2 B11491428 5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione

Cat. No.: B11491428
M. Wt: 366.8 g/mol
InChI Key: MUZCJCVKFOSAPZ-UHFFFAOYSA-N
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Description

5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group, a pyridin-2-yl group, and two methyl groups. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a valuable target for synthesis and study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with a suitable diketone, such as dimethyl acetylenedicarboxylate, under acidic or basic conditions to yield the desired pyrrolo[3,4-d]pyrimidine core. The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, column chromatography, and preparative thin-layer chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in basic medium.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs with various functional groups replacing the chlorine atom .

Scientific Research Applications

5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Exhibits antiviral and antifungal activities.

    5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine: Acts as a dual CDK6 and CDK9 inhibitor with anticancer properties.

    Pyrazolo[3,4-d]pyrimidine derivatives: Known for their cytotoxic and free radical scavenging activities.

Uniqueness

5-(4-chlorophenyl)-1,3-dimethyl-6-(pyridin-2-yl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and modulate various pathways makes it a versatile compound with broad research and therapeutic applications .

Properties

Molecular Formula

C19H15ClN4O2

Molecular Weight

366.8 g/mol

IUPAC Name

5-(4-chlorophenyl)-1,3-dimethyl-6-pyridin-2-ylpyrrolo[3,4-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H15ClN4O2/c1-22-14-11-24(15-5-3-4-10-21-15)17(12-6-8-13(20)9-7-12)16(14)18(25)23(2)19(22)26/h3-11H,1-2H3

InChI Key

MUZCJCVKFOSAPZ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN(C(=C2C(=O)N(C1=O)C)C3=CC=C(C=C3)Cl)C4=CC=CC=N4

Origin of Product

United States

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